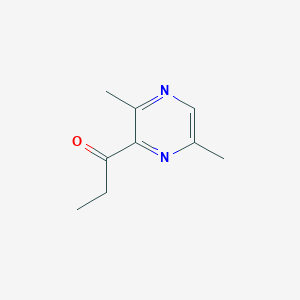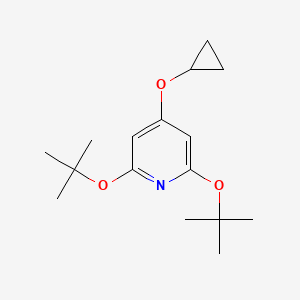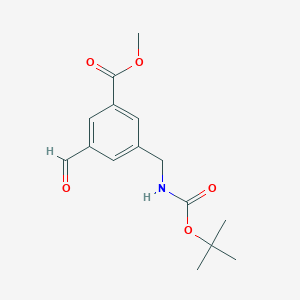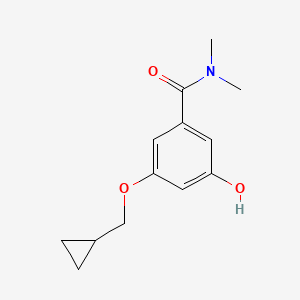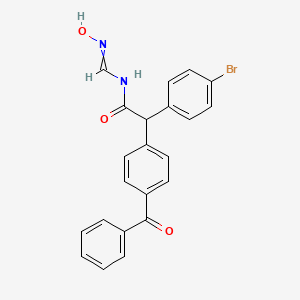
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide is a complex organic compound that features both benzoyl and bromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzoylphenyl Intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The benzoylphenyl intermediate can then be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Formation of the Acetamide: The brominated intermediate can be reacted with acetamide under suitable conditions to form the desired compound.
Hydroxyimino Modification:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyimino group can form hydrogen bonds, while the benzoyl and bromophenyl groups can participate in hydrophobic interactions and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Benzoylphenyl)-2-phenylacetamide: Lacks the bromophenyl group.
2-(4-Bromophenyl)-2-phenylacetamide: Lacks the benzoyl group.
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide: Lacks the hydroxyimino group.
Uniqueness
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide is unique due to the presence of all three functional groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H17BrN2O3 |
|---|---|
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-(hydroxyiminomethyl)acetamide |
InChI |
InChI=1S/C22H17BrN2O3/c23-19-12-10-16(11-13-19)20(22(27)24-14-25-28)15-6-8-18(9-7-15)21(26)17-4-2-1-3-5-17/h1-14,20,28H,(H,24,25,27) |
Clé InChI |
KVWYFFLZYIMNGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Br)C(=O)NC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


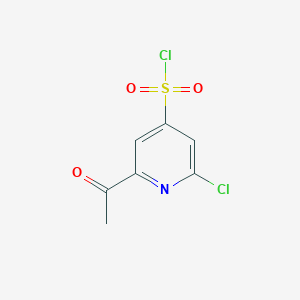
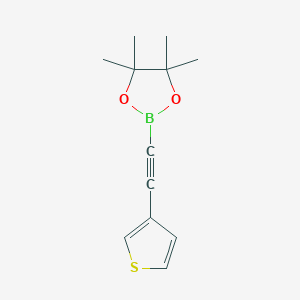
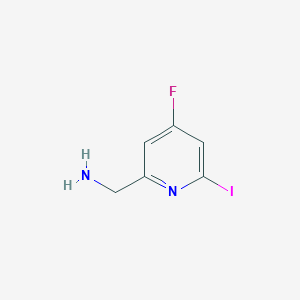
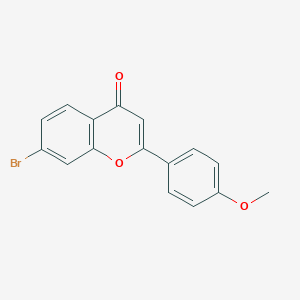
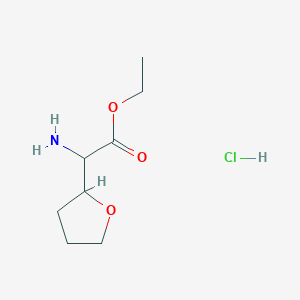
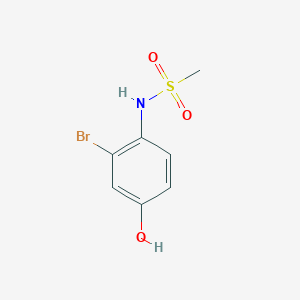
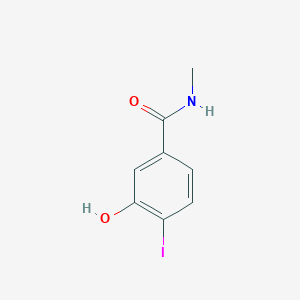
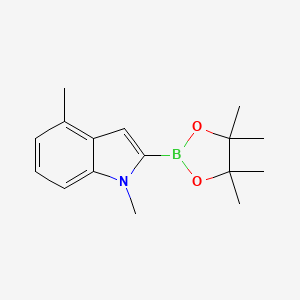
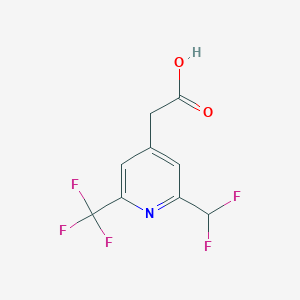
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
